![molecular formula C8H4BrClN2O B3029670 7-Bromo-2-chloroquinazolin-4(3H)-one CAS No. 744229-27-4](/img/structure/B3029670.png)
7-Bromo-2-chloroquinazolin-4(3H)-one
Overview
Description
The compound 7-Bromo-2-chloroquinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and pyrimidine rings. Quinazolinones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties. The presence of bromo and chloro substituents on the quinazolinone nucleus can further modulate these activities and affect the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the construction of the bicyclic quinazolinone core followed by the introduction of various substituents. For instance, the synthesis of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, was achieved from readily available chemicals and involved the formation of the quinazolinone core with subsequent bromination and chlorination steps . Similarly, the synthesis of other quinazoline derivatives, such as 7-chloroquinoline-1,2,3-triazoyl carboxamides, was performed using organocatalytic methods, indicating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the quinazolinone bicyclic system. The crystal structure of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, for example, crystallizes in the triclinic system and features hydrogen bonding and π-stacking interactions that stabilize the crystal packing . These interactions are crucial for the molecular conformation and can influence the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For example, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different sulfonated products . The reactivity of the bromo and chloro substituents in these compounds is essential for further functionalization and the development of pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2-chloroquinazolin-4(3H)-one would be influenced by the presence of the bromo and chloro substituents. These substituents can affect the compound's melting point, solubility, and stability. The crystal structure analysis of related compounds provides insights into the solid-state properties, such as unit cell parameters and intermolecular interactions . Additionally, the electronic properties, such as electrostatic surface potential, can be studied using computational methods like density functional theory, which are valuable for understanding the compound's reactivity and interactions with biological targets .
Scientific Research Applications
Synthesis of Anticoccidial Drugs : 7-Bromo-2-chloroquinazolin-4(3H)-one is a precursor in the synthesis of halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry (Zhang, Yao, & Liu, 2017).
Catalyzed Synthesis of Quinazolinones : It is used in the one-pot, three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).
Antibacterial Properties : Novel compounds derived from 7-Bromo-2-chloroquinazolin-4(3H)-one show promising antibacterial activities, contributing to the development of new antibacterial agents (Ouerghi et al., 2021).
Antimicrobial Activity : Derivatives of 7-Bromo-2-chloroquinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial properties (Patel, Mistry, & Desai, 2006).
Synthesis of Photochromic Compounds : It's used in the synthesis of photochromic spiropyrans and spirooxazines, indicating applications in materials science (Voloshin et al., 2008).
Antiviral and Cytotoxic Activities : Some derivatives show potential as antiviral agents against HIV, HSV, and vaccinia viruses and exhibit cytotoxic activities (Selvam et al., 2010).
Chemical Characterization Studies : Its derivatives have been studied using absorption and resonance Raman spectroscopic methods, contributing to our understanding of chemical properties in solution (An et al., 2009).
Synthesis of Hypotensive Agents : Research has explored its use in creating compounds with hypotensive (blood pressure lowering) activity (Kumar, Tyagi, & Srivastava, 2003).
Cancer Research : It is involved in the synthesis of intermediates for treating colon and rectal cancers (Zheng-you, 2010).
Insecticidal Properties : Compounds derived from 7-Bromo-2-chloroquinazolin-4(3H)-one have shown significant insecticidal activity (Cong, Jiang, & Cheng, 2021).
Anticancer Properties : Indole-aminoquinazoline hybrids derived from it have been evaluated for anticancer properties (Mphahlele et al., 2018).
Synthesis of Chloro Compounds : It is used in the synthesis of chloro derivatives from bromo compounds in pyridine and quinoline series (Mongin et al., 1996).
Antifungal Bioactivities : 3-alkylquinazolin-4-one derivatives, including those derived from 7-Bromo-2-chloroquinazolin-4(3H)-one, have shown antifungal activities (Ouyang et al., 2006).
Safety and Hazards
properties
IUPAC Name |
7-bromo-2-chloro-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHTXSWJCJHDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(NC2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653129 | |
Record name | 7-Bromo-2-chloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloroquinazolin-4(3H)-one | |
CAS RN |
744229-27-4 | |
Record name | 7-Bromo-2-chloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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